1-(3,3-dimethylcyclohexyl)ethanol
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Overview
Description
Alpha,3,3-Trimethylcyclohexanemethanol: is an organic compound with the molecular formula C10H20OThis compound is a colorless crystalline solid and is widely used in various applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alpha-Pinene: One common method to synthesize alpha,3,3-trimethylcyclohexanemethanol involves the oxidation of alpha-pinene.
Chlorination and Base-Catalyzed Cyclization of P-Anisole: Another method involves the chlorination of p-anisole followed by base-catalyzed cyclization.
Industrial Production Methods: Industrial production of alpha,3,3-trimethylcyclohexanemethanol typically follows the same synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, ensuring the production of high-purity menthol suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha,3,3-trimethylcyclohexanemethanol can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products:
Oxidation Products: Various ketones and aldehydes.
Reduction Products: Different alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Alpha,3,3-trimethylcyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its cooling sensation and interaction with sensory receptors.
Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory properties.
Industry: Employed in the production of flavors, fragrances, and cosmetics.
Mechanism of Action
The cooling sensation of alpha,3,3-trimethylcyclohexanemethanol is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8). This receptor is activated by cold temperatures and menthol, leading to a cooling sensation. The compound binds to the receptor, causing a conformational change that triggers the sensation of cold .
Comparison with Similar Compounds
Menthone: Another compound with a minty aroma but differs in its chemical structure.
Isomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.
Neomenthol: Another stereoisomer with distinct sensory properties.
Uniqueness: Alpha,3,3-trimethylcyclohexanemethanol is unique due to its strong cooling sensation and widespread use in various applications. Its ability to interact with sensory receptors sets it apart from other similar compounds .
Properties
CAS No. |
25225-09-6 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8(11)9-5-4-6-10(2,3)7-9/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
BVUYQSFBRKUJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)O |
Origin of Product |
United States |
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